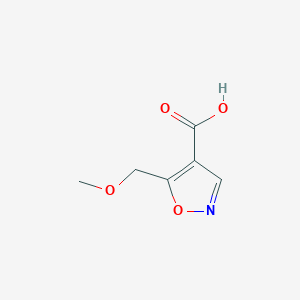

5-(Methoxymethyl)isoxazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-(methoxymethyl)-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c1-10-3-5-4(6(8)9)2-7-11-5/h2H,3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYAVCXPZKRQAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=NO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564029 | |

| Record name | 5-(Methoxymethyl)-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134541-08-5 | |

| Record name | 5-(Methoxymethyl)-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Intermediates

-

Ethyl 3-(methoxymethyl)-3-oxopropanoate : This β-ketoester serves as the primary precursor for cyclization. Its synthesis involves Claisen condensation between ethyl acetate and methoxymethyl acetyl chloride, though alternative routes may utilize alkylation or etherification strategies.

-

Ethyl 5-(methoxymethyl)isoxazole-4-carboxylate : Formed via hydroxylamine-mediated cyclization, this intermediate retains the ester group for subsequent hydrolysis.

-

This compound : The final product, obtained through acid- or base-catalyzed ester hydrolysis.

Stepwise Synthesis and Reaction Optimization

Synthesis of Ethyl 3-(Methoxymethyl)-3-oxopropanoate

The β-ketoester precursor is synthesized through a modified Claisen condensation. Ethyl acetate reacts with methoxymethyl acetyl chloride in the presence of a base such as sodium hydride, yielding ethyl 3-(methoxymethyl)-3-oxopropanoate. Alternative methods include the alkylation of ethyl acetoacetate with methoxymethyl bromide, though this approach may introduce regioisomeric by-products.

Reaction Conditions :

Cyclization to Form the Isoxazole Ring

The β-ketoester undergoes cyclization with hydroxylamine sulfate in a controlled acidic environment to form ethyl 5-(methoxymethyl)isoxazole-4-carboxylate. This step is critical for establishing the heterocyclic core and requires precise temperature control to avoid by-products such as open-chain oximes or regioisomers.

Optimized Parameters :

Hydrolysis to the Carboxylic Acid

The ester intermediate is hydrolyzed using concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) under reflux conditions. This step converts the ethyl ester to a carboxylic acid, finalizing the target compound’s structure.

Hydrolysis Conditions :

Critical Reaction Parameters and Their Impact

Temperature Control in Cyclization

Low temperatures (−5°C to 5°C) during cyclization are essential to suppress the formation of by-products such as CATA (a common impurity in isoxazole syntheses). Elevated temperatures promote side reactions, reducing regioselectivity and overall yield.

Solvent Selection

| Solvent | Role in Cyclization | Impact on Yield |

|---|---|---|

| Ethanol-water | Enhances solubility | 85–90% |

| Acetonitrile | Polar aprotic | 75–80% |

| Dichloromethane | Non-polar | <70% |

Ethanol-water mixtures are preferred for their ability to dissolve both hydroxylamine sulfate and the β-ketoester, facilitating homogeneous reaction conditions.

Purification and Characterization

Crystallization Techniques

Crude this compound is purified via recrystallization using a toluene-acetic acid solvent system. This method removes residual salts and unreacted starting materials, yielding a product with >99% HPLC purity.

Crystallization Protocol :

-

Solvent Ratio: Toluene-acetic acid (4:1 v/v)

-

Temperature: 60–70°C (dissolution), followed by cooling to 4°C

-

Recovery: 80–85%

Analytical Validation

-

HPLC : Purity ≥99.8% (method: C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient)

-

NMR (¹H) : δ 2.45 (s, 3H, CH₃), 3.30 (s, 3H, OCH₃), 4.50 (s, 2H, CH₂O), 8.20 (s, 1H, isoxazole-H).

Industrial Scalability and Cost Considerations

Scaling the synthesis to industrial production requires optimizing reagent stoichiometry and minimizing solvent waste. Key challenges include:

-

Cost of Methoxymethyl Acetyl Chloride : Sourcing or synthesizing this reagent economically.

-

Energy Efficiency : Implementing continuous flow reactors for cyclization to reduce cooling costs.

Comparative Cost Analysis :

| Step | Cost per Kilogram (USD) |

|---|---|

| β-Ketoester Synthesis | 120–150 |

| Cyclization | 80–100 |

| Hydrolysis | 30–50 |

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Substitution reactions can occur at the methoxymethyl group or the isoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-(Methoxymethyl)isoxazole-4-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.

Materials Science: The compound is utilized in the development of novel materials with unique properties, such as polymers and nanomaterials.

Biological Studies: It serves as a probe in biological studies to investigate enzyme activities and metabolic pathways.

Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulating their activities and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Notes on Discrepancies:

- Molecular formula conflict: In , the "Nature" section lists the formula as C₈H₉NO₄ (183.16 g/mol), while the physicochemical data table specifies C₈H₁₁NO₄ (185.18 g/mol). This inconsistency may stem from a typographical error or differing synthesis batches .

Solubility and Reactivity

- The methoxymethyl group in the target compound enhances solubility in polar solvents (e.g., alcohol) compared to purely alkyl-substituted analogs (e.g., 5-methyl or 3,5-dimethyl derivatives) .

- Electron-withdrawing groups (e.g., chloro in 5-chloro-4-methylisoxazole-3-carboxylic acid) increase acidity (lower pKa), influencing reactivity in coupling reactions .

Research Findings and Trends

- Crystal Engineering : The crystal structure of 5-methylisoxazole-4-carboxylic acid features intermolecular hydrogen bonds (O–H···N) and weak C–H···O interactions, forming 1D supramolecular chains .

- Structure-Activity Relationships (SAR) : Phenyl-substituted derivatives (e.g., 5-methyl-3-phenylisoxazole-4-carboxylic acid) show enhanced bioactivity due to aromatic interactions, while methoxymethyl groups improve solubility for drug delivery .

Biological Activity

5-(Methoxymethyl)isoxazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Chemical Formula : CHNO

- CAS Number : 134541-08-5

This compound features an isoxazole ring, which is known for its ability to interact with various biological targets, making it a subject of significant research interest.

The biological activity of this compound is mediated through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to reduced proliferation of cancer cells. For instance, studies have indicated that derivatives of isoxazole compounds can exhibit inhibitory effects on cyclin-dependent kinases (CDKs), crucial for cell cycle regulation .

- Antimicrobial Activity : Some derivatives in the isoxazole family have demonstrated antimicrobial properties, suggesting that this compound may also possess similar activities. Research indicates that modifications to the isoxazole moiety can enhance these properties .

- Immunomodulatory Effects : The compound has shown potential in modulating immune responses, both enhancing and suppressing activity depending on the structural variations and specific derivatives tested .

Anticancer Activity

A study evaluated the anticancer potential of various isoxazole derivatives, including this compound. The results indicated significant cytotoxicity against several cancer cell lines:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | Huh7 (liver cancer) | 4.7 |

| - | MCF7 (breast cancer) | 3.8 |

| - | HCT116 (colon cancer) | 8.5 |

These findings highlight the selective cytotoxicity of this compound towards cancer cells compared to normal cells, indicating its potential as a therapeutic agent .

Immunosuppressive Properties

Research has shown that certain isoxazole derivatives can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs), suggesting immunosuppressive effects. For example:

This immunosuppressive activity could be beneficial in conditions requiring modulation of immune responses, such as autoimmune diseases.

Case Studies and Research Findings

- Cytotoxicity Studies : A series of indole-isoxazole hybrids were synthesized and tested against various cancer cell lines, revealing that some compounds had IC values significantly lower than conventional chemotherapeutics like doxorubicin, indicating a promising avenue for further development .

- In Vivo Studies : Additional studies have demonstrated that certain derivatives exhibit anti-inflammatory properties in mouse models without apparent toxicity, supporting their potential use in therapeutic applications targeting inflammation-related conditions .

- Peptide Synthesis : The incorporation of 5-amino-3-methyl-isoxazole-4-carboxylic acid into peptide chains has been explored, indicating its versatility and potential for developing novel bioactive peptides .

Q & A

Q. In pharmacological studies, what strategies assess bioavailability of derivatives based on physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.